Benzo(a)pyrene-10-methanol

CAS No.: 86803-18-1

Cat. No.: VC17168541

Molecular Formula: C21H14O

Molecular Weight: 282.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86803-18-1 |

|---|---|

| Molecular Formula | C21H14O |

| Molecular Weight | 282.3 g/mol |

| IUPAC Name | benzo[a]pyren-10-ylmethanol |

| Standard InChI | InChI=1S/C21H14O/c22-12-17-6-2-5-15-11-16-8-7-13-3-1-4-14-9-10-18(19(15)17)21(16)20(13)14/h1-11,22H,12H2 |

| Standard InChI Key | OZNRPDKLDNXMHO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C3C(=C1)C=CC4=C5C(=CC(=C43)C=C2)C=CC=C5CO |

Introduction

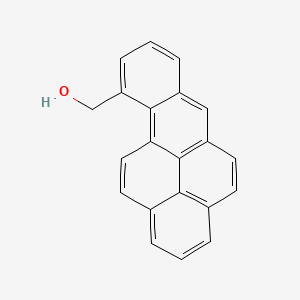

Molecular Identity and Structural Features

Chemical Identification

Benzo(a)pyrene-10-methanol (C₂₁H₁₄O) is a pentacyclic aromatic compound with a molecular weight of 282.3 g/mol . Its IUPAC name, benzo[a]pyren-10-ylmethanol, reflects the substitution of a hydroxymethyl group (-CH₂OH) at the 10th position of the benzo(a)pyrene backbone . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 86803-18-1 | |

| PubChem CID | 174571 | |

| Molecular Formula | C₂₁H₁₄O | |

| SMILES | C1=CC2=C3C(=C1)C=CC4=C5C(=CC(=C43)C=C2)C=CC=C5CO | |

| InChIKey | OZNRPDKLDNXMHO-UHFFFAOYSA-N |

The compound’s structure retains the planar, fused aromatic rings of benzo(a)pyrene but introduces a polar hydroxymethyl group, which likely enhances solubility in polar solvents compared to the parent hydrocarbon .

Structural Analysis

Physicochemical Properties

Solubility and Stability

Benzo(a)pyrene-10-methanol is sparingly soluble in water but miscible with organic solvents like methanol, acetone, and toluene . Its stability profile remains understudied, though structural analogs suggest susceptibility to photo-oxidation and electrophilic attack .

Comparative Analysis with Benzo(a)pyrene

| Property | Benzo(a)pyrene-10-methanol | Benzo(a)pyrene |

|---|---|---|

| Molecular Formula | C₂₁H₁₄O | C₂₀H₁₂ |

| Molecular Weight (g/mol) | 282.3 | 252.3 |

| Water Solubility | Low (enhanced vs. parent) | Insoluble |

| Reactivity | Polarized due to -CH₂OH group | Electrophilic bay region |

The hydroxymethyl group introduces dipole moments, potentially reducing the compound’s hydrophobicity and altering its environmental persistence .

Applications and Research Significance

Analytical Chemistry

Research Gaps and Future Directions

Current data on benzo(a)pyrene-10-methanol remain fragmentary. Critical unknowns include:

-

Environmental Fate: Degradation kinetics and bioaccumulation potential.

-

Metabolic Activation: Role in PAH toxicity pathways.

-

Analytical Utility: Optimization as a biomarker in human biomonitoring.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume